molecular formula C10H24N4S B8045679 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide

1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide

Cat. No.: B8045679
M. Wt: 232.39 g/mol
InChI Key: DSDARCNVHSIJOA-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide is a chemical compound with the molecular formula C10H24N4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide typically involves the reaction of dimethylamine with ethylene dichloride in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Catalysts such as sodium hydroxide or potassium hydroxide are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Industrial reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the sulfur atom.

    1,2-Bis(dimethylamino)ethane: Another related compound with similar functional groups.

Uniqueness

1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide is unique due to its specific arrangement of dimethylamino groups and the presence of a sulfur atom, which imparts distinct chemical and physical properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;sulfide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N4.S/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;/h1-8H3;/q+2;-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDARCNVHSIJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[S-2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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